1-Nitro-2-phenylnaphthalene
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Overview
Description
1-Nitro-2-phenylnaphthalene is an organic compound with the molecular formula C16H11NO2 It is a derivative of naphthalene, where a nitro group and a phenyl group are attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitro-2-phenylnaphthalene can be synthesized through several methods. One common approach involves the nitration of 2-phenylnaphthalene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-2-phenylnaphthalene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Substitution: Halogens (e.g., chlorine, bromine), Lewis acids (e.g., aluminum chloride, AlCl3).
Major Products:
Oxidation: Amino derivatives.
Reduction: Nitroso derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-Nitro-2-phenylnaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-nitro-2-phenylnaphthalene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to biological effects. The compound’s ability to undergo electrophilic substitution also allows it to modify other molecules, potentially altering their function .
Comparison with Similar Compounds
- 2-Nitro-1-phenylnaphthalene
- 1-Nitro-2-phenylethane
- 2-Nitro-1-phenylethane
Comparison: 1-Nitro-2-phenylnaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity towards electrophilic and nucleophilic agents, making it a valuable compound for specific applications .
Properties
CAS No. |
74886-75-2 |
---|---|
Molecular Formula |
C16H11NO2 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
1-nitro-2-phenylnaphthalene |
InChI |
InChI=1S/C16H11NO2/c18-17(19)16-14-9-5-4-8-13(14)10-11-15(16)12-6-2-1-3-7-12/h1-11H |
InChI Key |
GCKBNOUMDCESHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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